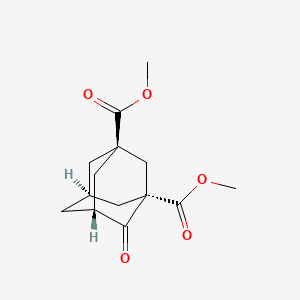
dimethyl (1R,3R,5R,7S)-4-oxoadamantane-1,3-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl (1R,3R,5R,7S)-4-oxoadamantane-1,3-dicarboxylate is a chemical compound with a unique adamantane core structure Adamantane derivatives are known for their stability and rigidity, making them valuable in various chemical and pharmaceutical applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (1R,3R,5R,7S)-4-oxoadamantane-1,3-dicarboxylate typically involves the esterification of the corresponding dicarboxylic acid. One common method is the reaction of 4-oxoadamantane-1,3-dicarboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This reaction yields the dimethyl ester as the primary product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the esterification reaction, providing better control over reaction conditions and minimizing side reactions .
化学反应分析
Types of Reactions
Dimethyl (1R,3R,5R,7S)-4-oxoadamantane-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic or acidic conditions.
Major Products
Oxidation: Formation of 4-oxoadamantane-1,3-dicarboxylic acid.
Reduction: Formation of dimethyl (1R,3R,5R,7S)-4-hydroxyadamantane-1,3-dicarboxylate.
Substitution: Formation of amides or other ester derivatives.
科学研究应用
Dimethyl (1R,3R,5R,7S)-4-oxoadamantane-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a scaffold in drug design due to its rigid structure.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the production of advanced materials and polymers.
作用机制
The mechanism of action of dimethyl (1R,3R,5R,7S)-4-oxoadamantane-1,3-dicarboxylate involves its interaction with specific molecular targets. The ester and ketone groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. In drug design, the adamantane core provides a stable and rigid framework that can enhance the binding affinity and specificity of the compound to its target .
相似化合物的比较
Similar Compounds
Dimethyl (1R,3R,5R,7S)-4-hydroxyadamantane-1,3-dicarboxylate: Similar structure but with a hydroxyl group instead of a ketone.
Dimethyl (1R,3R,5R,7S)-4-aminoadamantane-1,3-dicarboxylate: Contains an amino group instead of a ketone.
Uniqueness
Dimethyl (1R,3R,5R,7S)-4-oxoadamantane-1,3-dicarboxylate is unique due to its combination of ester and ketone functionalities, which provide a versatile platform for chemical modifications and applications in various fields .
属性
CAS 编号 |
19930-87-1 |
|---|---|
分子式 |
C14H18O5 |
分子量 |
266.293 |
IUPAC 名称 |
dimethyl (1R,3R,5R,7S)-4-oxoadamantane-1,3-dicarboxylate |
InChI |
InChI=1S/C14H18O5/c1-18-11(16)13-4-8-3-9(6-13)10(15)14(5-8,7-13)12(17)19-2/h8-9H,3-7H2,1-2H3/t8-,9+,13+,14+/m0/s1 |
InChI 键 |
IDSQKOYZNPIDJY-NYHSCFHFSA-N |
SMILES |
COC(=O)C12CC3CC(C1)C(=O)C(C3)(C2)C(=O)OC |
同义词 |
4-Oxo-1,3-adamantanedicarboxylic acid dimethyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















